2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid
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Overview
Description
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridazinamine with bromoacetone, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often involve heating and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, thereby affecting biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but it often involves binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3-Aralkyl-thiomethylimidazo[1,2-b]pyridazine
Uniqueness
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown significant potential in anti-tuberculosis research, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H,13,14) |
InChI Key |
RNNGXUHIDJFIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C(=O)O |
Origin of Product |
United States |
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